molecular formula C12H11ClN2O3 B14045829 Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate

Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate

Cat. No.: B14045829
M. Wt: 266.68 g/mol
InChI Key: NQJNLNCZXWMYAL-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and an ethyl ester group attached to a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to yield the desired ethyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate
  • Ethyl 8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate
  • Ethyl 6-chloro-8-methyl-1,4-dihydro-1,7-naphthyridine-3-carboxylate

Uniqueness

Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate is unique due to the presence of both chloro and methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups in the naphthyridine ring system provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

ethyl 6-chloro-8-methyl-4-oxo-1H-1,7-naphthyridine-3-carboxylate

InChI

InChI=1S/C12H11ClN2O3/c1-3-18-12(17)8-5-14-10-6(2)15-9(13)4-7(10)11(8)16/h4-5H,3H2,1-2H3,(H,14,16)

InChI Key

NQJNLNCZXWMYAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(N=C(C=C2C1=O)Cl)C

Origin of Product

United States

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